molecular formula C20H37ClN2 B14612477 1-Hexadecylpyrimidin-1-ium chloride CAS No. 58570-57-3

1-Hexadecylpyrimidin-1-ium chloride

Cat. No.: B14612477
CAS No.: 58570-57-3
M. Wt: 341.0 g/mol
InChI Key: RDEMPZLHWXDAPF-UHFFFAOYSA-M
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Description

1-Hexadecylpyrimidin-1-ium chloride is a quaternary ammonium compound with the molecular formula C21H40ClN. It is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the formulation of personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-hexadecylpyrimidin-1-ium chloride typically involves the quaternization of pyrimidine with a long-chain alkyl halide. One common method is the reaction of pyrimidine with hexadecyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and optimize yield. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecylpyrimidin-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Hexadecylpyrimidin-1-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hexadecylpyrimidin-1-ium chloride primarily involves its interaction with cell membranes. The long hydrophobic alkyl chain inserts into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This property makes it an effective antimicrobial agent. Additionally, its ability to form micelles allows it to encapsulate hydrophobic molecules, facilitating their transport and delivery .

Comparison with Similar Compounds

Uniqueness: 1-Hexadecylpyrimidin-1-ium chloride is unique due to its pyrimidine core, which imparts distinct chemical properties compared to other quaternary ammonium compounds. This structural difference can influence its reactivity and interaction with biological membranes, making it a valuable compound in specific applications .

Properties

CAS No.

58570-57-3

Molecular Formula

C20H37ClN2

Molecular Weight

341.0 g/mol

IUPAC Name

1-hexadecylpyrimidin-1-ium;chloride

InChI

InChI=1S/C20H37N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-19-16-17-21-20-22;/h16-17,19-20H,2-15,18H2,1H3;1H/q+1;/p-1

InChI Key

RDEMPZLHWXDAPF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CN=C1.[Cl-]

Origin of Product

United States

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